molecular formula C13H15BrN2O2 B13921551 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-methanol

5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-methanol

Cat. No.: B13921551
M. Wt: 311.17 g/mol
InChI Key: NXRVSYPISDDLQZ-UHFFFAOYSA-N
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Description

5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-methanol: is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-methanol typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

    Protection of Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group such as tetrahydropyran (THP) to prevent unwanted side reactions.

    Formation of Indazole Ring: The indazole ring is formed through cyclization reactions involving appropriate precursors.

    Deprotection: The protecting group is removed to yield the final compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Formation of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-aldehyde.

    Reduction: Formation of 1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-methanol.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as conductivity or fluorescence.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways and their regulation.

Medicine:

    Drug Development: Due to its unique structure, the compound can serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Antimicrobial Activity: It may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-methanol involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the indazole ring play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

  • 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole
  • 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Comparison:

  • Structural Differences: While these compounds share the bromine atom and the tetrahydropyran group, they differ in the heterocyclic ring structure (indazole, pyrazole, imidazole, pyrazolo[3,4-c]pyridine).
  • Chemical Properties: The differences in the heterocyclic ring structure result in variations in chemical reactivity, stability, and solubility.
  • Biological Activity: The unique structure of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole-3-methanol may confer distinct biological activities compared to its analogs, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

[5-bromo-1-(oxan-2-yl)indazol-3-yl]methanol

InChI

InChI=1S/C13H15BrN2O2/c14-9-4-5-12-10(7-9)11(8-17)15-16(12)13-3-1-2-6-18-13/h4-5,7,13,17H,1-3,6,8H2

InChI Key

NXRVSYPISDDLQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)CO

Origin of Product

United States

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